SKF96067

Gastric acid secretion Proton pump inhibition Enzymology

SKF96067 (3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline) is a reversible, lumenally-acting inhibitor of the gastric H+/K+-ATPase. It was identified from a novel class of 4-aminoquinolines and functions as a K+-competitive antagonist, distinguishing it from the irreversible, covalent mechanism of proton pump inhibitors (PPIs) like omeprazole.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
CAS No. 115607-61-9
Cat. No. B1681805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF96067
CAS115607-61-9
Synonyms3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
SK and F 96067
SKF-96067
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
InChIInChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23)
InChIKeyMAVJDLHBPIXVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF96067 (CAS 115607-61-9): Chemical Profile and Core Mechanism as a Reversible Gastric H+/K+-ATPase Inhibitor


SKF96067 (3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline) is a reversible, lumenally-acting inhibitor of the gastric H+/K+-ATPase [1]. It was identified from a novel class of 4-aminoquinolines and functions as a K+-competitive antagonist, distinguishing it from the irreversible, covalent mechanism of proton pump inhibitors (PPIs) like omeprazole [1]. This mechanism provides a direct, reversible control over acid secretion that is dependent on inhibitor concentration.

Why In-Class Analogs Cannot Substitute for SKF96067 (CAS 115607-61-9): Evidence of Divergent Selectivity and pH-Dependent Kinetics


Simple substitution with other K+-competitive inhibitors (e.g., SCH 28080) or irreversible PPIs is not scientifically equivalent due to quantitative differences in selectivity for the gastric H+/K+-ATPase over the Na+/K+-ATPase and a unique, pH-dependent shift in binding kinetics [1]. SKF96067 exhibits a 32-fold selectivity window, which is distinct from the 60-fold selectivity of its close analog SKF97574, and its binding mode transitions from competitive to mixed as pH increases, a property not shared by all competitors [1][2]. These factors directly influence experimental outcomes in models of gastric acid secretion and necessitate specific compound selection.

SKF96067 (CAS 115607-61-9): Quantitative Evidence Guide for Differentiated Selection Versus Comparators


Moderate Potency in Gastric H+/K+-ATPase Inhibition: SKF96067 vs. SKF97574

SKF96067 demonstrates moderate potency as a K+-competitive inhibitor of the gastric H+/K+-ATPase compared to the more potent analog SKF97574. In lyophilized gastric vesicle preparations, SKF96067 exhibits a Ki value of 0.39 ± 0.05 μM, whereas SKF97574 shows a Ki of 0.46 ± 0.003 μM under comparable assay conditions [1][2].

Gastric acid secretion Proton pump inhibition Enzymology

Distinct Selectivity Profile for Gastric H+/K+-ATPase Over Na+/K+-ATPase

The selectivity of SKF96067 for the gastric H+/K+-ATPase over the closely related Na+/K+-ATPase is a key differentiator. SKF96067 was found to be 32 times more potent as an inhibitor of the gastric H+/K+-ATPase relative to the Na+/K+-ATPase under comparable conditions [1]. This contrasts with the more selective analog SKF97574, which exhibits a 60-fold greater sensitivity for the gastric enzyme [2].

Target selectivity Off-target effects Enzyme inhibition

Unique pH-Dependent Shift in Enzyme Inhibition Kinetics

SKF96067 exhibits a unique pH-dependent shift in its mechanism of enzyme inhibition, a property not observed for all comparators. At acidic pH, the protonated form of SKF96067 binds to the enzyme competitively with respect to K+. However, at alkaline pH, the neutral form can bind simultaneously with K+, resulting in a mixed pattern of inhibition [1]. The inhibitory potency also decreases as pH rises, with the compound being most active in its protonated form [1].

Enzyme kinetics pH-dependent activity Mechanism of action

Optimal Research and Development Application Scenarios for SKF96067 (CAS 115607-61-9)


In Vitro Dissection of Gastric H+/K+-ATPase Enzyme Kinetics and Conformational States

Researchers can utilize SKF96067 to probe the kinetic and conformational states of the gastric H+/K+-ATPase. Its unique pH-dependent shift from competitive to mixed inhibition provides a specific tool for studying the enzyme's cation binding sites and the role of inhibitor protonation in the mechanism of action, a feature supported by direct evidence of its changing inhibition pattern [1].

Comparative Pharmacology Studies of K+-Competitive Antagonists

SKF96067 serves as a critical reference compound in studies comparing the structure-activity relationships (SAR) and pharmacological profiles of reversible, K+-competitive H+/K+-ATPase inhibitors. Its defined potency (Ki = 0.39 μM) and distinct 32-fold selectivity profile over the Na+/K+-ATPase make it a benchmark for evaluating newer or less characterized analogs in this chemical class [1].

Investigating the Role of Gastric H+/K+-ATPase in Non-Gastric Tissues

Given its ability to induce relaxation of human airway smooth muscle in vitro, SKF96067 can be employed in research aimed at understanding the physiological or pathophysiological roles of the gastric H+/K+-ATPase in extra-gastric tissues [1]. Its reversible mechanism and defined selectivity profile make it a suitable tool for such exploratory studies where irreversible inhibition is not desired.

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